2-(Quinuclidin-3-yl)acetic acid

Description

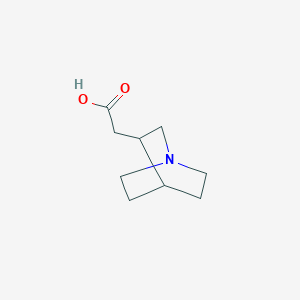

Structure

3D Structure

Properties

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUOHHFAHYVFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Quinuclidin 3 Yl Acetic Acid and Its Derivatives

Synthesis from Quinuclidine (B89598) Precursors

The construction of 2-(quinuclidin-3-yl)acetic acid and its analogs often begins with pre-existing quinuclidine structures. These methods involve the introduction and manipulation of functional groups on the quinuclidine ring system.

Direct Functionalization Routes

Direct functionalization of the quinuclidine ring offers a concise route to target molecules. One approach involves the α-lithiation of quinuclidine-N-oxide, followed by reaction with an electrophile. This strategy has been explored for the functionalization of the quinuclidine ring, which can then be further elaborated to the desired acetic acid derivative. liverpool.ac.uk

Wittig Reaction Approaches

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and has been utilized in the synthesis of derivatives related to this compound. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.org For instance, a quinuclidinone precursor can be reacted with a suitable phosphonium ylide to introduce the acetic acid side chain or a precursor to it. The versatility of the Wittig reaction allows for the synthesis of various unsaturated derivatives, which can then be hydrogenated to the corresponding saturated acetic acid derivatives. libretexts.org The stereochemical outcome of the Wittig reaction, leading to either (E) or (Z)-alkenes, can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

A general representation of the Wittig reaction is shown below:

Aldehyde/Ketone + Phosphonium Ylide → Alkene + Triphenylphosphine oxidewikipedia.org| Reactant 1 | Reactant 2 | Product |

| Aldehyde or Ketone | Phosphonium Ylide | Alkene |

| Quinuclidin-3-one | (Triphenylphosphoranylidene)acetic acid ester | Ethyl 2-(quinuclidin-3-ylidene)acetate |

This table illustrates a representative Wittig reaction for the synthesis of a precursor to this compound.

Cyclization Reactions for Scaffold Construction

The formation of the quinuclidine ring system itself is a key aspect of synthesizing these compounds. Cyclization reactions are fundamental to constructing this bicyclic scaffold. For example, intramolecular Mannich-type cyclizations have been employed to create the piperidine (B6355638) ring embedded within the quinuclidine structure. Another strategy involves the cyclization of acyclic precursors to form tricyclic amines, which can then be modified to yield the desired quinuclidine derivatives. mdpi.com Additionally, cycloaddition reactions, such as the Staudinger [2+2] cyclocondensation, have been used to construct related azetidinone structures which can be further transformed. nih.gov

Asymmetric Synthesis and Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the stereocenters in this compound and its derivatives is of paramount importance.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods aim to produce a specific stereoisomer of the target molecule. One notable approach is the asymmetric reduction of 3-quinuclidinone using enzymes like 3-quinuclidinone reductase from Rhodotorula rubra, which yields (R)-3-quinuclidinol with high enantiomeric excess. nih.gov This chiral alcohol can then serve as a key intermediate for the synthesis of enantiopure derivatives.

Furthermore, diastereoselective syntheses have been achieved through methods like the Staudinger [2+2]-cyclocondensation to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov The total synthesis of natural products containing related structural motifs, such as (+)-N-acetyl norloline, has been accomplished using strategies that establish multiple contiguous stereogenic centers with high control. rsc.org

| Precursor | Reagent/Catalyst | Product | Stereochemical Outcome |

| 3-Quinuclidinone | 3-Quinuclidinone reductase (Rhodotorula rubra) | (R)-3-Quinuclidinol | >99.9% enantiomeric excess nih.gov |

| Acetoxyketene and epoxyimines | - | cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones | Highly diastereoselective nih.gov |

This table highlights examples of stereoselective reactions used in the synthesis of chiral building blocks for this compound derivatives.

Chiral Auxiliary Strategies in Synthesis

Chiral auxiliaries are temporary, optically active compounds that are incorporated into a synthesis to direct the formation of a specific stereoisomer. slideshare.net This strategy involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. While the direct application of chiral auxiliaries to the synthesis of this compound is not extensively detailed in the provided context, this remains a powerful and general strategy in asymmetric synthesis. researcher.life For instance, Evans' oxazolidinones are well-known chiral auxiliaries used in asymmetric alkylation reactions. slideshare.net

Derivatization Strategies

The chemical reactivity of this compound is characterized by its two primary functional groups: the carboxylic acid and the tertiary amine of the quinuclidine core. These sites allow for a variety of derivatization strategies to modify the molecule's physicochemical and biological properties. Key transformations include reactions at the carboxyl group, such as esterification and amide formation, and reactions at the basic nitrogen atom, such as quaternization and salt formation.

Esterification and Amide Formation

The carboxylic acid moiety of this compound is a versatile handle for derivatization through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for creating prodrugs or new chemical entities with altered properties.

Esterification: Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. wpmucdn.comyoutube.com To drive the reaction equilibrium towards the product, an excess of the alcohol reactant can be used or water can be removed as it is formed. wpmucdn.com

Alternative methods for synthesizing esters from carboxylic acids include reaction with alkyl halides or the use of coupling agents.

Amide Formation: The synthesis of amides from this compound and a primary or secondary amine typically requires the activation of the carboxylic acid group. Direct reaction with an amine is generally inefficient. Common and effective methods involve the use of coupling reagents to form a highly reactive intermediate that is readily attacked by the amine. fishersci.co.ukorganic-chemistry.org A variety of agents are available for this purpose, allowing the reaction to proceed under mild conditions with high yields.

Another classical approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

Below is a table summarizing common reagents used for these transformations.

| Transformation | Reagent Class | Specific Examples | Key Features |

| Esterification | Acid Catalysts | H₂SO₄, HCl | Classical method, equilibrium-driven. wpmucdn.com |

| Amide Formation | Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms a reactive O-acylisourea intermediate; widely used in peptide synthesis. fishersci.co.uk |

| Amide Formation | Uronium/Guanidinium Salts | HATU, HBTU, PyBOP | High efficiency, rapid reaction times, suitable for sterically hindered substrates. fishersci.co.ukorganic-chemistry.org |

| Amide Formation | Acyl Halide Precursors | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Creates a highly reactive acyl chloride intermediate. |

A study on pyrrolidine-2,5-dione-acetic acid derivatives demonstrated the successful synthesis of various amides by coupling the acid with different piperazine (B1678402) derivatives using standard coupling agents, highlighting the broad applicability of this method to similar acetic acid-containing heterocyclic compounds. nih.gov

Quaternization and Salt Formation

The quinuclidine nitrogen atom is a tertiary amine, making it basic and nucleophilic. This allows for straightforward quaternization and salt formation reactions.

Quaternization: Quaternization involves the alkylation of the tertiary nitrogen, converting it into a permanently charged quaternary ammonium (B1175870) salt. This is typically achieved by reacting the this compound derivative (such as an ester or amide) with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. This transformation can significantly impact the molecule's pharmacological profile. A patent for new quaternized quinuclidine esters describes reacting a quinuclidine derivative with an appropriate alkylating agent to form the quaternary ammonium salt, which demonstrates antagonist activity at muscarinic receptors. google.com

Salt Formation: As a basic compound, this compound and its derivatives can readily form acid-addition salts by reacting with both inorganic and organic acids. Common acids used for this purpose include hydrochloric acid, sulfuric acid, hydrobromic acid, methanesulfonic acid, and tartaric acid. These salts often exhibit improved crystallinity, stability, and aqueous solubility compared to the free base, which is advantageous for pharmaceutical development.

Conversely, the carboxylic acid group can form salts with inorganic or organic bases. For instance, reaction with sodium hydroxide (B78521) or sodium bicarbonate would yield the corresponding sodium carboxylate salt. medicine.dp.ua The formation of such salts can enhance water solubility.

The table below outlines examples of these derivatizations.

| Transformation | Reactant | Product Type | Example Product Structure |

| Quaternization | Alkyl Halide (e.g., R-X) | Quaternary Ammonium Salt | |

| Acid-Addition Salt | Acid (e.g., HCl) | Ammonium Salt | |

| Base Salt Formation | Base (e.g., NaOH) | Carboxylate Salt |

Functional Group Interconversions

Beyond direct derivatization of the existing functional groups, further transformations can be performed to create a wider array of analogues. Functional group interconversion (FGI) is a key strategy for modifying molecular structure and properties. imperial.ac.uk

Reduction of the Carboxylic Acid: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(quinuclidin-3-yl)ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. fiveable.me The resulting alcohol provides a new site for further derivatization, such as ether formation or oxidation back to an aldehyde.

Conversion of the Resulting Alcohol: The primary alcohol obtained from the reduction can be converted into other functional groups. For example, it can be transformed into an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). fiveable.me This introduces a leaving group that can be displaced by various nucleophiles to build more complex structures.

Homologation: The Arndt-Eistert reaction provides a method to extend the carbon chain of the carboxylic acid by one methylene (B1212753) unit. vanderbilt.edu This sequence involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (like water or an alcohol) yields the homologated acid or ester. This would convert this compound into 3-(quinuclidin-3-yl)propanoic acid.

These interconversions are summarized in the table below.

| Starting Group | Reagent(s) | Product Group | Key Features |

| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol | Reduction of the carboxyl group. fiveable.me |

| Primary Alcohol | SOCl₂ or PBr₃ | Alkyl Halide | Conversion of a hydroxyl to a leaving group. fiveable.me |

| Carboxylic Acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | Homologated Carboxylic Acid | Arndt-Eistert reaction for chain extension. vanderbilt.edu |

Stereochemical Investigations and Conformational Analysis

Impact of Stereochemistry on Molecular Recognition

The presence of a chiral center at the 3-position of the quinuclidine (B89598) ring, where the acetic acid moiety is attached, means that 2-(Quinuclidin-3-yl)acetic acid can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(quinuclidin-3-yl)acetic acid and (S)-2-(quinuclidin-3-yl)acetic acid. This stereochemistry is fundamental to how the molecule interacts with other chiral molecules, particularly biological targets like receptors and enzymes, a process known as molecular recognition.

The specific spatial orientation of the acetic acid group relative to the bicyclic quinuclidine core dictates the molecule's ability to form precise intermolecular interactions, such as hydrogen bonds and ionic bonds, with a binding site. The rigidity of the quinuclidine framework plays a significant role in this context. uu.nl It restricts the conformational freedom of the molecule, ensuring that the relative positions of key interacting groups are well-defined. uu.nl Research on related quinuclidine-containing compounds has shown that the protonation state of the quinuclidine nitrogen (N1) is crucial for its interaction with biological targets. uu.nl When this nitrogen is positively charged, it can form strong charge-assisted hydrogen bonds with acceptor sites on a receptor. uu.nl The stereochemistry at the C3 position determines the precise orientation in which the acetic acid side chain is presented, influencing the feasibility and strength of these critical interactions.

The differential biological activity often observed between enantiomers underscores the importance of stereochemistry. One enantiomer may fit perfectly into a binding pocket, leading to a desired biological response, while the other may bind weakly or not at all. This principle of chiral discrimination is a cornerstone of pharmacology and drug design.

Conformational Preferences of the Quinuclidine Ring System

The quinuclidine ring is a bicyclic amine with a cage-like structure. This inherent rigidity limits its conformational flexibility compared to monocyclic systems like piperidine (B6355638). However, subtle conformational variations can still occur. The quinuclidine nucleus in this compound generally maintains a stable, twisted-boat conformation.

Computational and Spectroscopic Approaches to Stereochemical Elucidation

A combination of computational modeling and spectroscopic techniques is employed to determine the absolute stereochemistry and preferred conformation of this compound and its derivatives.

Computational Methods: Molecular mechanics and quantum chemical calculations, such as those using Gaussian basis sets like 6-31G*, are powerful tools for exploring the conformational energy landscape of the molecule. uu.nl These methods can predict the relative stabilities of different conformers and the energy barriers between them. By calculating properties like the molecular electrostatic potential (MEP), researchers can identify regions of positive and negative potential on the molecule's surface, which are crucial for understanding intermolecular interactions. uu.nl

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. Through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments can help determine the relative proximity of different protons, providing insights into the molecule's three-dimensional structure and the orientation of the acetic acid side chain.

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and torsion angles. uu.nl Crystal structure analysis of related quinuclidine antagonists has been instrumental in identifying common hydrogen bond acceptor sites when the quinuclidine nitrogen is positively charged. uu.nl

These combined approaches provide a comprehensive picture of the stereochemical and conformational properties of this compound, which is essential for understanding its behavior at a molecular level.

Structure Activity Relationship Sar Studies in Pre Clinical Models

Design Principles for Modulating Biological Activity

The design of biologically active quinuclidine (B89598) derivatives often centers on the modification of substituents at the 3-position of the quinuclidine ring. The nature of the functional group at this position is a critical determinant of the compound's pharmacological properties, including its affinity and efficacy at various receptors. For instance, ester and carbamate (B1207046) functionalities at the 3-position have been extensively explored in the context of muscarinic receptor antagonists. The introduction of an acetic acid group, as in 2-(Quinuclidin-3-yl)acetic acid, introduces a carboxylic acid moiety which can significantly alter the molecule's physicochemical properties, such as its polarity and ability to act as a hydrogen bond donor and acceptor.

Stereochemistry is another crucial design principle. The quinuclidine ring in this compound contains a chiral center at the 3-position. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. Therefore, the (R) and (S) enantiomers of this compound would be expected to display distinct biological activities.

Correlation of Structural Features with Receptor Binding Affinities

The affinity of quinuclidine derivatives for their biological targets is highly dependent on the three-dimensional arrangement of their atoms and the electronic properties of their functional groups. The basic nitrogen of the quinuclidine ring is often a key interaction point, forming an ionic bond with an acidic residue in the receptor's binding pocket.

For this compound, the carboxylic acid group would be a major contributor to its binding profile. This group could engage in hydrogen bonding or ionic interactions with complementary residues in a receptor active site. The distance and orientation of this acidic group relative to the basic nitrogen of the quinuclidine are critical for optimal receptor interaction.

While specific binding data for this compound is not publicly available, we can infer from related compounds. For example, in a series of quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, the nature of the aryl group and the stereochemistry at both the quinuclidine and tetrahydroisoquinoline moieties were found to significantly impact binding affinity for muscarinic M3 receptors. ambeed.com

Table 1: Postulated Receptor Binding Profile for this compound Analogs

| Compound/Analog | Postulated Receptor Target | Key Structural Feature for Binding | Expected Affinity Trend |

| This compound | Muscarinic Receptors | Quinuclidine nitrogen, Carboxylic acid group | Baseline affinity |

| Methyl 2-(quinuclidin-3-yl)acetate | Muscarinic Receptors | Quinuclidine nitrogen, Ester carbonyl | Potentially altered affinity due to loss of acidic proton |

| 2-(Quinuclidin-3-yl)acetamide | Muscarinic Receptors | Quinuclidine nitrogen, Amide group | Affinity may vary based on amide substitution |

| (R)-2-(Quinuclidin-3-yl)acetic acid | Chiral Receptors | Specific 3D arrangement | Higher affinity for one enantiomer expected |

| (S)-2-(Quinuclidin-3-yl)acetic acid | Chiral Receptors | Specific 3D arrangement | Lower affinity for the other enantiomer expected |

This table is illustrative and based on general medicinal chemistry principles, as direct experimental data for these specific compounds is not available in the reviewed literature.

Influence of Substituents and Spacing on Pharmacological Profile

The pharmacological profile of a drug candidate is a composite of its affinity for its primary target and its off-target activities. For this compound, modifications to both the quinuclidine ring and the acetic acid side chain would be expected to modulate its pharmacological profile.

Substituents on the Quinuclidine Ring: The introduction of substituents on the quinuclidine ring can affect the basicity of the nitrogen atom and introduce steric hindrance, thereby altering receptor binding and selectivity.

Modifications of the Acetic Acid Side Chain: The acetic acid moiety offers several points for modification.

Chain Length: Varying the length of the carbon chain between the quinuclidine ring and the carboxylic acid group would alter the spatial relationship between the basic nitrogen and the acidic function, a critical parameter for receptor interaction.

Table 2: Predicted Impact of Structural Modifications on the Pharmacological Profile of this compound

| Modification | Predicted Effect on Pharmacological Profile | Rationale |

| Esterification of the carboxylic acid | Potential shift from agonist to antagonist character, or vice-versa. Altered selectivity. | Change in hydrogen bonding capacity and electronic distribution. |

| Conversion to a primary or secondary amide | May introduce new hydrogen bonding interactions, potentially increasing affinity or altering selectivity. | Amide N-H and C=O groups can act as hydrogen bond donors and acceptors. |

| Introduction of a methyl group on the acetic acid alpha-carbon | Could introduce a new chiral center and steric bulk, potentially leading to increased selectivity. | Steric hindrance may favor binding to one receptor subtype over another. |

| Substitution on the quinuclidine ring | Could alter pKa of the nitrogen and introduce steric clashes, affecting affinity and selectivity. | Changes in basicity and shape complementarity with the binding site. |

This table represents hypothetical predictions based on established SAR principles in the absence of specific experimental data for this compound.

Molecular Pharmacology and Mechanistic Investigations Pre Clinical

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel permeable to calcium, is a significant target for therapeutic intervention in cognitive and neuropsychiatric disorders. nih.gov The compound 2-(Quinuclidin-3-yl)acetic acid and its derivatives have been a focal point of research in the quest for selective α7 nAChR modulators.

Agonist and Antagonist Activity at α7 nAChR Subtypes

Preclinical studies have demonstrated that various derivatives of the quinuclidine (B89598) scaffold exhibit agonist activity at the α7 nAChR. For instance, a series of 2-(arylmethyl)-3-substituted quinuclidines were developed as selective α7 nAChR agonists. researchgate.net One such compound, (+)-N-(1-azabicyclo[2.2.2]oct-3-yl)benzo[b]furan-2-carboxamide, displayed potent agonistic activity with an EC₅₀ of 33 nM and a maximal response (Iₘₐₓ) of 1.0, indicating full agonism. researchgate.net This series of compounds demonstrated high selectivity for the α7 subtype over other nAChRs, including the α4β2 subtype found in the central nervous system, as well as muscle and ganglionic subtypes. researchgate.net

In contrast, some quinuclidine derivatives have been shown to possess antagonist activity. For example, while not a direct analogue of this compound, the compound EVP-6124, a quinuclidine amide analog, acts as a partial agonist at α7 nAChRs but also as an antagonist at 5-HT₃ receptors. nih.gov This highlights the potential for cross-reactivity with other receptor systems, a common challenge in the development of selective α7 nAChR ligands. nih.gov

The following table summarizes the activity of selected quinuclidine derivatives at α7 nAChRs.

| Compound/Derivative | Activity at α7 nAChR | EC₅₀ | Efficacy (Iₘₐₓ) | Selectivity |

| (+)-N-(1-azabicyclo[2.2.2]oct-3-yl)benzo[b]furan-2-carboxamide | Full Agonist | 33 nM | 1.0 | High for α7 over α4β2, muscle, and ganglionic nAChRs |

| EVP-6124 | Partial Agonist | 0.39 µM | 42% | Also an antagonist at 5-HT₃ receptors |

Modulation of Receptor Function (e.g., Silent Agonism, Partial Agonism)

Beyond simple agonism and antagonism, quinuclidine-based compounds can modulate α7 nAChR function in more nuanced ways, such as through partial agonism and silent agonism. Partial agonists are ligands that bind to the receptor but produce a submaximal response compared to a full agonist, even at saturating concentrations. nih.gov Many developed α7 nAChR agonists are, in fact, partial agonists. nih.gov

Silent agonists are a class of ligands that bind to the orthosteric site of the receptor and induce a desensitized state without causing channel opening. This desensitization can prevent subsequent activation by other orthosteric ligands. nih.gov Research on novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives has shown that structural modifications can favor either a partial agonist or a silent desensitizing profile at the α7 nAChR. nih.gov For instance, the introduction of additional hydrogen-bond acceptor groups in permanently charged ligands was found to promote a silent desensitizing profile. nih.gov

The ability of these compounds to induce receptor desensitization is a critical aspect of their pharmacological profile. nih.gov Full and partial agonists of α7 nAChRs are known to cause rapid, concentration-dependent desensitization. nih.gov This property can limit the therapeutic window of α7 nAChR agonists. mdpi.com However, positive allosteric modulators (PAMs) can be used to overcome this desensitization and enhance cholinergic neurotransmission. mdpi.comnih.gov

The table below illustrates the modulation of α7 nAChR function by different quinuclidine derivatives.

| Compound Type | Modulation of α7 nAChR Function | Key Structural Features |

| Tertiary bases (e.g., 27a-33a) | Partial Agonism | Modifications of the 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole backbone |

| Permanently charged ligands (e.g., 29b, 31b) | Silent Agonism/Desensitization | Additional hydrogen-bond acceptor groups |

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Interactions

While the primary focus for this compound derivatives has been on nAChRs, the broader class of compounds to which it belongs has been investigated for cholinesterase inhibition. Both AChE and BChE are serine hydrolases that break down acetylcholine. mdpi.com Although structurally related, they have different substrate specificities due to variations in the amino acid residues lining their active site gorges. mdpi.com

In the context of Alzheimer's disease, while AChE levels tend to decrease as the disease progresses, BChE levels can increase, suggesting that BChE may play a more significant role in acetylcholine hydrolysis in the later stages of the disease. windows.net This has led to interest in developing inhibitors that can target either or both enzymes. windows.netnih.gov

The following table provides a general comparison of AChE and BChE.

| Enzyme | Primary Role in Healthy Brain | Role in Advanced Alzheimer's Disease |

| Acetylcholinesterase (AChE) | Dominant in regulating acetylcholine levels | Levels decline |

| Butyrylcholinesterase (BChE) | Less dominant in cholinergic neurotransmission | Levels increase, compensating for AChE deficit |

Enzyme Kinetics and Inhibition Mechanisms

The inhibition of AChE and BChE can occur through various mechanisms, including competitive, non-competitive, and mixed inhibition. researchgate.netnih.gov Kinetic studies are crucial for characterizing the nature of this inhibition. For instance, the Michaelis-Menten constant (Kₘ) describes the substrate concentration at which the enzyme reaction rate is at half-maximum, while the inhibition constant (Kᵢ) quantifies the potency of an inhibitor. nih.gov

Studies on various compounds have revealed different inhibition profiles. For example, some khellactone (B107364) coumarin (B35378) derivatives have been shown to be reversible and mixed-type inhibitors of both AChE and BChE, with specific compounds demonstrating selectivity for one enzyme over the other. nih.gov Similarly, the natural alkaloid boldine (B1667363) has been identified as a non-competitive inhibitor of both AChE and BChE. nih.gov

Molecular docking and simulation studies are often used to elucidate the binding modes of inhibitors within the active sites of these enzymes, providing insights into the structural basis for their activity and selectivity. researchgate.netnih.gov

The table below summarizes the kinetic parameters for the inhibition of cholinesterases by selected compounds (note: these are not direct derivatives of this compound but serve to illustrate the principles of cholinesterase inhibition).

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value (µM) | IC₅₀ Value (µM) |

| PJ13 (khellactone coumarin) | AChE | Mixed | 5.98 | 9.28 |

| PJ5 (khellactone coumarin) | BChE | Mixed | 4.16 | 7.22 |

| Boldine | AChE | Non-competitive | - | 372 |

| Boldine | BChE | Non-competitive | - | 321 |

Other Biological Target Interactions

Furthermore, the broader family of quinuclidine-containing compounds includes molecules with diverse biological activities. For example, quinuclidin-3-yl acetate (B1210297) is a known muscarinic acetylcholine receptor agonist. americanelements.com The versatility of the quinuclidine core structure allows for its incorporation into a wide range of molecules with varying therapeutic applications.

It is also important to consider that the biological effects of α7 nAChR modulation can extend beyond direct neuronal signaling. The α7 nAChR is expressed on non-neuronal cells, including immune cells, and is involved in the cholinergic anti-inflammatory pathway. jax.org Therefore, compounds targeting this receptor may have immunomodulatory effects.

The following table lists some other biological targets that have been associated with quinuclidine-containing compounds.

| Compound/Class | Other Biological Target(s) | Associated Activity |

| EVP-6124 | 5-HT₃ Receptors | Antagonism |

| Quinuclidin-3-yl acetate | Muscarinic Acetylcholine Receptors | Agonism |

| Various α7 nAChR ligands | Immune cells (expressing α7 nAChR) | Modulation of the cholinergic anti-inflammatory pathway |

Following a comprehensive search for scientific literature, there is currently no publicly available research detailing the specific antimicrobial activity mechanisms or the cellular mechanism of action for the compound This compound .

Therefore, the requested article with the specified outline cannot be generated at this time. Scientific investigation into the biological properties of this particular compound appears to be limited or has not been published in accessible literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 2-(Quinuclidin-3-yl)acetic acid and its derivatives. These studies provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's behavior in chemical reactions.

For instance, computational analyses have been employed to investigate the conformational landscape of related quinuclidine (B89598) structures, which is fundamental to understanding their chemical behavior. Theoretical calculations have also been used to predict the most stable tautomeric forms of similar heterocyclic compounds, which is essential for predicting their reactivity and interaction with biological systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the therapeutic potential of this compound and its analogues, molecular docking and dynamics simulations are frequently employed. These computational techniques predict the binding orientation and affinity of the molecule within the active site of a protein target.

Molecular docking studies have been crucial in identifying potential biological targets for compounds containing the quinuclidine scaffold. For example, derivatives of quinuclidine have been docked into the active sites of various enzymes and receptors to predict their inhibitory or agonistic activity. Subsequent molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, revealing the stability of the interaction and key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the binding process.

In Silico Prediction of Pharmacological Profiles

Computational tools are increasingly used for the early-stage prediction of the pharmacological profiles of drug candidates like this compound. These in silico methods can forecast a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities.

By analyzing the physicochemical properties of this compound, such as its lipophilicity (logP), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors, researchers can estimate its likely pharmacokinetic behavior. Various computational models and software can predict its potential to cross the blood-brain barrier, its oral bioavailability, and its likelihood of inhibiting key metabolic enzymes like those in the cytochrome P450 family.

Computational Approaches to Understanding Stereoselectivity in Reactions

The synthesis of this compound, which possesses a chiral center at the 3-position of the quinuclidine ring, often requires stereoselective methods to obtain the desired enantiomer. Computational chemistry provides powerful tools to understand and predict the stereochemical outcome of such reactions.

Theoretical calculations can be used to model the transition states of key steps in the synthetic route. By comparing the energies of the transition states leading to the different stereoisomers, researchers can predict which enantiomer will be formed preferentially. This insight is invaluable for the rational design of chiral catalysts and the optimization of reaction conditions to achieve high enantiomeric excess.

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(quinuclidin-3-yl)acetic acid and its analogues. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and to provide detailed information about the molecular framework. nih.gov

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton environments within the molecule. For instance, in derivatives of this compound, specific resonances can be assigned to the protons of the quinuclidine (B89598) ring and the acetic acid side chain. lew.ro The coupling constants (J-values) extracted from the spectra offer insight into the dihedral angles between adjacent protons, which helps in determining the relative stereochemistry.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shift of each carbon signal indicates its electronic environment, allowing for the identification of carbonyl carbons, carbons adjacent to the nitrogen atom, and the various methylene (B1212753) groups within the quinuclidine cage. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish connectivity between protons and carbons, leading to an unambiguous assignment of all NMR signals.

Table 1: Representative ¹H NMR Data for a this compound Derivative The following data is for a benzoate (B1203000) ester derivative of a related quinuclidine compound, illustrating typical chemical shifts (δ) in ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-14, H-18 (Aromatic) | 8.08 | m | - |

| H-15, H-16, H-17 (Aromatic) | 7.42-7.36 | m | - |

| H-9 | 4.48-4.43 | dd | 4.4, 11.3 |

| H-10 | 4.28 | dd | 6.3, 10.6 |

| H-2 | 3.49-3.46 | m | - |

| H-8 | 3.42-3.36 | m | - |

| H-7 | 3.22-3.06 | m | - |

| H-6 | 2.81-2.76 | ddd | 3.8, 8.1, 11.8 |

| H-4 | 2.02-1.93 | m | - |

| H-11 | 1.74 | d | 6.5 |

| H-3 | 1.49-1.42 | m | - |

| Data adapted from a study on a related quinuclidine derivative. lew.ro |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

Upon ionization in the mass spectrometer, the parent molecule (molecular ion) undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). Analyzing the fragmentation pattern helps to confirm the presence of key structural motifs, such as the quinuclidine ring system. For example, the mass spectrum of the related compound 2-(quinolin-3-yl)acetic acid shows a parent molecular ion peak and several key fragment ions that are indicative of its structure. nih.gov Similar fragmentation pathways would be expected for this compound, providing confirmatory evidence for its identity.

Table 2: Illustrative Mass Spectrometry Data for a Structurally Related Compound Data shown for 2-(Quinolin-3-yl)acetic acid (Molecular Weight: 187.19 g/mol ).

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 187 | Molecular Ion [M]⁺ |

| 170 | Fragment corresponding to loss of OH |

| 115 | Fragment indicating a portion of the quinoline (B57606) ring structure |

| Data sourced from PubChem entry for 2-(Quinolin-3-yl)acetic acid. nih.gov |

Chromatographic Techniques (e.g., HPLC) for Purity and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers.

Purity Analysis: Reverse-phase HPLC is commonly used to determine the chemical purity of a synthesized batch. The compound is passed through a column (e.g., C18) with a suitable mobile phase, and its elution is monitored by a detector (typically UV). lew.ro The presence of a single, sharp peak in the chromatogram indicates a high degree of purity, while the area of the peak can be used for quantification. Method development involves optimizing the column, mobile phase composition (e.g., acetonitrile (B52724) and phosphate (B84403) buffer), flow rate, and detection wavelength to achieve good peak resolution and sensitivity. lew.ro

Enantiomeric Excess (ee) Determination: Since the quinuclidine ring in this compound contains a chiral center at position 3, the compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different retention times. The relative areas of the two peaks in the chromatogram are used to calculate the ee, a critical parameter in asymmetric synthesis. nih.gov

Table 4: Example of HPLC Method Parameters for Analysis of a Quinuclidine Derivative

| Parameter | Condition |

| Column | Nucleosil C18 |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) with 0.03 mol/L hexylamine |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Retention Time (RT) | 9.57 min |

| Linearity Range | Wide range with high correlation coefficient |

| Precision (%RSD) | 0.47 - 0.67 |

| Data adapted from a study on a related quinuclidine derivative. lew.ro |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the bicyclic quinuclidine ring system, which typically adopts a twisted boat conformation. researchgate.net It would also define the spatial orientation of the acetic acid substituent relative to the ring. In studies of related quinuclidine derivatives, X-ray analysis has been used to elucidate the crystal packing, which is often stabilized by intermolecular forces such as hydrogen bonding. researchgate.netresearchgate.net This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 5: Illustrative Crystallographic Data for a Related Quinuclidine Derivative Data for Quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.745 |

| b (Å) | 12.353 |

| c (Å) | 17.253 |

| Conformation | Quinuclidine ring has a twist boat conformation |

| Key Feature | Molecular packing is stabilized by hydrogen bonding |

| Data sourced from a study on quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. researchgate.net |

Role As Chemical Biology Probes and Synthetic Intermediates

Development of 2-(Quinuclidin-3-yl)acetic Acid as Molecular Tools for Biological Systems

The development of small molecules that can act as tools to investigate complex biological systems is a cornerstone of chemical biology. The quinuclidine (B89598) framework, a key feature of this compound, is a recognized pharmacophore found in various biologically active compounds. Quinuclidine and its derivatives can serve as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions, enabling the functionalization of a variety of compounds, which provides an avenue for creating bioactive molecules and natural product derivatives. rhhz.net

The structure of this compound is particularly amenable to creating molecular probes. The rigid quinuclidine cage provides a defined three-dimensional structure for interacting with biological targets, such as receptors and enzymes. For instance, derivatives like 2-(arylmethyl)-3-substituted quinuclidines have been developed as selective ligands for the α7 neuronal nicotinic acetylcholine (B1216132) receptor. The carboxylic acid group on this compound offers a convenient attachment point or "handle." This handle can be used to link the quinuclidine core to reporter groups like fluorophores, biotin, or photoaffinity labels, without significantly altering the core's binding properties. Such modified molecules can be used to identify and isolate biological targets, visualize their location within cells, and study their function in real-time.

Utility in Scaffold-Based Drug Design Research

In modern drug discovery, scaffold-based design is a powerful strategy for creating new therapeutic agents. This approach involves using a core molecular structure, or scaffold, known to interact with a particular class of biological targets, and then systematically modifying it to optimize potency, selectivity, and pharmacokinetic properties. The quinuclidine ring is considered a "privileged scaffold" because it is a key structural component in numerous therapeutically important molecules and is also found in a number of natural products.

The quinuclidine scaffold is an integral part of drugs such as:

Solifenacin: A muscarinic M3 receptor antagonist for treating overactive bladder.

Palonosetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.

Cevimeline: A muscarinic M1 and M3 agonist used for treating dry mouth associated with Sjögren's syndrome.

The compound this compound is an exemplary building block for scaffold-based drug design. The quinuclidine core provides the necessary three-dimensional architecture to interact with specific biological targets. The acetic acid side chain serves as a crucial vector for chemical modification. Through standard amide coupling reactions or other transformations of the carboxylic acid, a wide array of chemical groups and functionalities can be attached. This allows for the rapid generation of large libraries of diverse compounds, which can then be screened to identify new drug candidates with improved properties.

| Drug Name | Therapeutic Use | Core Scaffold Feature |

|---|---|---|

| Solifenacin | Overactive Bladder Treatment | Quinuclidine |

| Palonosetron | Anti-nausea (Chemotherapy) | Quinuclidine related (Azabicyclo) |

| Cevimeline | Dry Mouth (Sjögren's Syndrome) | Quinuclidine |

Applications in Asymmetric Catalysis as Ligands or Catalysts

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and chemical industries. The quinuclidine structure is a well-established component of highly effective chiral ligands and organocatalysts. Notably, chiral ligands derived from the Cinchona alkaloids, which feature a quinuclidine core, have been successfully used in the iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent conversions and high enantioselectivities. nih.gov The development of asymmetric hydrogenation of N-heteroaromatic compounds often relies on transition metals bearing chiral ligands, with iridium, rhodium, ruthenium, and palladium being particularly effective. liverpool.ac.uk

Quinuclidine and its derivatives can also function as organocatalysts, for example, by acting as hydrogen-atom-transfer (HAT) catalysts under visible light irradiation. rhhz.net While many applications have focused on racemic synthesis, there is significant potential for developing asymmetric variants. rhhz.net

This compound represents a promising, modifiable building block for creating new catalysts and ligands for asymmetric synthesis.

As a Ligand: The nitrogen atom within the quinuclidine ring can coordinate to a metal center. The carboxylic acid group can be used to append other coordinating groups, creating novel bidentate or polydentate ligands. The inherent chirality of substituted quinuclidine precursors can be transferred to the final ligand, influencing the stereochemical outcome of the catalyzed reaction. Chiral oxazolidine (B1195125) ligands, for example, have gained attention due to their modular synthesis from readily available amino alcohols. nih.gov

As an Organocatalyst: The basic nitrogen of the quinuclidine can act as a Lewis base catalyst. The acetic acid moiety can be used to tune the catalyst's solubility and electronic properties or to anchor it to a solid support for easier separation and recycling.

Synthesis of Complex Natural Products and Analogues

Natural products are a rich source of inspiration for drug discovery due to their structural complexity and diverse biological activities. The total synthesis of these complex molecules and their analogues is a major focus of modern organic chemistry. The quinuclidine ring is a structural motif present in several important natural products, most famously in the Cinchona alkaloid quinine.

This compound serves as a valuable chiral building block for the synthesis of complex molecules. Its utility lies in its bifunctional nature:

The Quinuclidine Core: It provides a rigid, pre-organized three-dimensional framework that can form the core of a target natural product or its analogue.

The Acetic Acid Side Chain: This functional group acts as a handle for elaboration, allowing chemists to build up the rest of the complex structure through chain extension, cyclization, or coupling reactions.

This approach is central to divergent synthesis, where a common intermediate is used to produce a library of related but structurally distinct molecules. mdpi.com For example, by modifying the acetic acid side chain of this compound, chemists can synthesize a variety of analogues of a target natural product. This strategy is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features of a molecule contribute to its biological activity. Such studies can lead to the development of new compounds with enhanced potency or improved pharmacological profiles compared to the original natural product. The synthesis of side-chains for antibiotics, such as certain cephem antibiotics, often involves complex acetic acid derivatives, highlighting the importance of such building blocks in creating bioactive compounds. nih.gov

Future Research Directions and Unexplored Avenues

Emerging Synthetic Technologies for Quinuclidine (B89598) Derivatives

The synthesis of quinuclidine derivatives, while established, is continually evolving with the advent of more efficient and sustainable chemical methodologies. Future research will likely focus on the adoption of cutting-edge synthetic technologies to streamline the production of complex quinuclidine-based molecules and to generate diverse chemical libraries for drug discovery.

One of the most promising areas is the application of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and the potential for higher yields and purity. researchgate.net For the synthesis of quinuclidine derivatives, flow chemistry could enable the rapid and efficient construction of the core bicyclic system and the subsequent elaboration of side chains, such as the acetic acid moiety in 2-(Quinuclidin-3-yl)acetic acid. researchgate.net The ability to perform multi-step syntheses in a continuous fashion would also accelerate the production of analogs for structure-activity relationship (SAR) studies.

Another key area of development is the use of novel catalytic systems . This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high stereo- and regioselectivity. researchgate.net For instance, the enzymatic resolution of racemic intermediates or the asymmetric synthesis of chiral quinuclidine precursors could provide more direct access to enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. Additionally, advancements in metal-catalyzed cross-coupling and C-H activation reactions are expected to provide new tools for the functionalization of the quinuclidine scaffold in previously inaccessible ways.

The table below summarizes some of the emerging synthetic technologies and their potential impact on the synthesis of quinuclidine derivatives.

| Technology | Potential Advantages for Quinuclidine Synthesis |

| Continuous Flow Chemistry | Improved safety, scalability, and reaction control; potential for multi-step, automated synthesis. researchgate.net |

| Biocatalysis | High stereoselectivity for producing chiral compounds; environmentally friendly reaction conditions. researchgate.net |

| Advanced Catalysis | Novel C-H activation and cross-coupling methods for diverse functionalization of the quinuclidine core. |

| Photoredox Catalysis | Mild reaction conditions for generating and reacting with radical intermediates, enabling new bond formations. |

Novel Biological Targets for Investigation

While quinuclidine derivatives have been extensively studied for their activity at muscarinic and nicotinic acetylcholine (B1216132) receptors, there is a vast landscape of other potential biological targets that remain largely unexplored. nih.govnih.gov Future research should aim to broaden the therapeutic applications of compounds like this compound by investigating their interactions with a wider range of proteins and biological pathways.

One area of significant interest is the exploration of G-protein coupled receptors (GPCRs) beyond the classical cholinergic family. The rigid conformational nature of the quinuclidine scaffold makes it an ideal starting point for designing ligands with high selectivity for specific GPCR subtypes. By systematically modifying the substituents on the quinuclidine ring, it may be possible to develop novel agonists or antagonists for receptors implicated in a variety of diseases, including metabolic disorders, inflammation, and central nervous system conditions.

Another promising avenue is the investigation of ion channels . The charged nature of the quinuclidine nitrogen at physiological pH suggests that these compounds could interact with the voltage-gated or ligand-gated ion channels that play critical roles in neuronal excitability and cell signaling. For example, exploring the modulatory effects of this compound and its analogs on potassium, sodium, or calcium channels could lead to the discovery of new treatments for epilepsy, cardiac arrhythmias, or chronic pain.

Furthermore, enzymes involved in key pathological processes represent another class of potential targets. For instance, cholinesterases are a known target for some quinuclidine derivatives, and it is plausible that other enzymes, such as kinases or proteases, could also be modulated by this chemical scaffold. nih.gov The identification of novel enzyme inhibitors could open up new therapeutic possibilities in areas like oncology and infectious diseases.

| Target Class | Potential Therapeutic Areas | Rationale for Investigation |

| G-Protein Coupled Receptors (GPCRs) | Metabolic disorders, inflammation, CNS disorders | The rigid quinuclidine scaffold can be modified to achieve high selectivity for specific GPCR subtypes. |

| Ion Channels | Epilepsy, cardiac arrhythmias, chronic pain | The charged nitrogen of the quinuclidine ring may interact with and modulate the function of various ion channels. |

| Enzymes (e.g., kinases, proteases) | Oncology, infectious diseases | The versatile quinuclidine scaffold can be functionalized to design inhibitors of enzymes involved in disease pathways. nih.gov |

| Transporters | Neurological and psychiatric disorders | The structural similarity of quinuclidines to endogenous neurotransmitters suggests potential interactions with neurotransmitter transporters. |

Advanced Computational Methodologies for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are poised to play a transformative role in this area. mdpi.com By training ML models on large datasets of known quinuclidine derivatives and their associated biological data, it is possible to develop predictive models for a variety of endpoints, such as binding affinity, selectivity, and pharmacokinetic properties. researchgate.net These models can then be used to virtually screen large libraries of hypothetical quinuclidine analogs, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, quantum mechanics (QM) calculations can be employed to accurately model the electronic properties of quinuclidine derivatives, such as their charge distribution and reactivity. This can be particularly useful for understanding reaction mechanisms in synthetic chemistry and for parameterizing molecular mechanics force fields used in MD simulations.

| Computational Method | Application in Quinuclidine Research | Expected Outcome |

| Machine Learning/AI | Predictive modeling of bioactivity and ADMET properties. mdpi.comresearchgate.net | Prioritization of promising drug candidates for synthesis and testing. |

| Molecular Dynamics (MD) Simulations | Elucidation of binding mechanisms and protein-ligand interactions. universiteitleiden.nl | Rational design of more potent and selective compounds. |

| Quantum Mechanics (QM) | Calculation of electronic properties and reaction energetics. | Improved understanding of reactivity and more accurate force fields for simulations. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Design of novel scaffolds with similar activity profiles. |

Integration of High-Throughput Screening in Early-Stage Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. nih.govresearchgate.net The integration of HTS in the early-stage research of quinuclidine derivatives is crucial for efficiently exploring the vast chemical space and identifying novel lead compounds. youtube.com

The development of robust and miniaturized assays is a key prerequisite for successful HTS campaigns. researchgate.net For this compound and its analogs, this would involve designing assays that can accurately measure their effects on the identified biological targets, such as specific GPCRs or ion channels. The use of automated liquid handling systems and microplate-based formats allows for the screening of thousands of compounds in a short period, significantly accelerating the pace of discovery. youtube.com

Fragment-based screening represents another powerful HTS approach. This technique involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein. The structural information gained from these initial "hits" can then be used to guide the design and synthesis of more potent, drug-like molecules. The quinuclidine scaffold itself could be considered a valuable fragment for building more complex and active compounds.

Furthermore, the integration of HTS with DNA-encoded libraries (DELs) offers a paradigm-shifting approach to lead discovery. DEL technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. This enables the simultaneous screening of billions of molecules against a target of interest, dramatically increasing the probability of finding novel and potent binders. The application of DELs to quinuclidine-based libraries could rapidly identify starting points for new therapeutic programs.

| Screening Method | Description | Application for Quinuclidine Derivatives |

| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against a biological target. nih.govresearchgate.net | Efficiently identify active quinuclidine derivatives from diverse chemical libraries. |

| Fragment-Based Screening | Screening of small, low-molecular-weight fragments to identify initial binding interactions. | Use the quinuclidine core or other fragments to build novel, potent ligands. |

| DNA-Encoded Libraries (DELs) | Screening of massive libraries of DNA-barcoded compounds. | Explore a vast chemical space of quinuclidine analogs to find novel hits. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to assess cellular responses to compounds. | Evaluate the effects of quinuclidine derivatives on cellular morphology and function. |

By embracing these future research directions, the scientific community can continue to build upon the rich chemical and pharmacological legacy of the quinuclidine scaffold, paving the way for the development of new and improved medicines for a wide range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Quinuclidin-3-yl)acetic acid with high purity?

- Methodological Answer : Synthesis typically involves coupling quinuclidine derivatives with acetic acid precursors. Purification steps are critical; high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can achieve >98% purity . Recrystallization using ethanol/water mixtures may also enhance crystallinity. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at 4°C to prevent degradation. Avoid exposure to moisture, light, or high temperatures, as these conditions may induce hydrolysis or oxidation. Stability studies recommend periodic HPLC analysis to verify integrity over time .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the quinuclidine ring structure and acetic acid moiety.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight ([M+H]).

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to ensure stoichiometric accuracy.

- HPLC : Monitor purity and detect impurities using a polar stationary phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity, solvent systems, or assay conditions.

- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® IA column) to isolate R/S enantiomers and test their individual bioactivities.

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) with validated cell lines (e.g., HEK293 for receptor studies).

- Meta-Analysis : Compare data across studies while accounting for variables like dosing regimens or metabolic interference .

Q. What experimental strategies are effective for studying the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro Assays : Assess metabolic stability using liver microsomes (human/rat) and quantify CYP450 enzyme interactions.

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.

- In Vivo Studies : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals. Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine half-life, clearance, and bioavailability.

- Toxicity Screening : Conduct acute toxicity tests (OECD Guideline 423) with histopathological evaluation .

Q. How can computational modeling optimize the design of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., muscarinic receptors).

- Quantitative Structure-Activity Relationship (QSAR) : Develop models with descriptors like logP, polar surface area, and hydrogen-bonding capacity to correlate structure with activity.

- Density Functional Theory (DFT) : Calculate electron distribution and reactive sites to guide synthetic modifications .

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

- First Aid : For eye exposure, irrigate with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.